molecular formula C14H13N5O2 B5762930 5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol CAS No. 6105-46-0

5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Cat. No.: B5762930
CAS No.: 6105-46-0
M. Wt: 283.29 g/mol
InChI Key: KTGRYUMNDZOUNU-UHFFFAOYSA-N
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Description

5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a chemical compound with the molecular formula C14H13N5O2. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves the condensation of 4-methylquinazoline-2-amine with 5-methyl-2,4,6-trihydroxypyrimidine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol is unique due to its specific combination of quinazoline and pyrimidine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-hydroxy-5-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-7-11(20)17-14(18-12(7)21)19-13-15-8(2)9-5-3-4-6-10(9)16-13/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRYUMNDZOUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976545
Record name 5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6105-46-0
Record name 5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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